3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to interact with various targets, includingacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazole derivatives can inhibit ache activity, affecting normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Pyrazole derivatives have been associated with the modulation of oxidative stress pathways . They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Pyrazole derivatives have been associated with various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazole intermediates . These intermediates can then be further functionalized to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(4-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid
Uniqueness
What sets 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-3-9(8-5)4-2-6(10)11;/h1,3H,2,4H2,(H2,7,8)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECEBCHSWXLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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